molecular formula C19H20N2O B11464416 3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propan-1-ol

3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazol-2-yl}propan-1-ol

Cat. No.: B11464416
M. Wt: 292.4 g/mol
InChI Key: CTDUWSLCSPVPAO-UXBLZVDNSA-N
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Description

3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a benzodiazole ring system substituted with a phenylprop-2-en-1-yl group and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, which involves the reaction of acetophenone derivatives with benzaldehyde derivatives in the presence of a base such as sodium hydroxide in ethanol . This reaction forms the chalcone intermediate, which can then undergo further cyclization and reduction steps to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of benzodiazole ketones or aldehydes.

    Reduction: Formation of saturated benzodiazole derivatives.

    Substitution: Formation of halogenated benzodiazole derivatives.

Scientific Research Applications

3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the benzodiazole ring and the phenylprop-2-en-1-yl group in 3-{1-[(2E)-3-Phenylprop-2-en-1-yl]-1H-1,3-benzodiazol-2-yl}propan-1-ol imparts unique chemical and biological properties

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

3-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C19H20N2O/c22-15-7-13-19-20-17-11-4-5-12-18(17)21(19)14-6-10-16-8-2-1-3-9-16/h1-6,8-12,22H,7,13-15H2/b10-6+

InChI Key

CTDUWSLCSPVPAO-UXBLZVDNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C3=CC=CC=C3N=C2CCCO

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C3=CC=CC=C3N=C2CCCO

Origin of Product

United States

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